molecular formula C14H12FeO4P+ B14364389 CID 71330981 CAS No. 95583-38-3

CID 71330981

Katalognummer: B14364389
CAS-Nummer: 95583-38-3
Molekulargewicht: 331.06 g/mol
InChI-Schlüssel: JQGCLMLYBVYRGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71330981” is a chemical entity listed in the PubChem database

Analyse Chemischer Reaktionen

CID 71330981 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

CID 71330981 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the development of new materials and chemical products .

Wirkmechanismus

The mechanism by which CID 71330981 exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various physiological processes, making the compound valuable for research in pharmacology and biochemistry .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, CID 71330981 exhibits unique properties that make it distinct. Similar compounds include those with comparable chemical structures or functional groups.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility in research and industry.

Eigenschaften

CAS-Nummer

95583-38-3

Molekularformel

C14H12FeO4P+

Molekulargewicht

331.06 g/mol

InChI

InChI=1S/C14H12O4P.Fe/c1-14(2,3)19(9-18)13-5-4-10(6-15)11(7-16)12(13)8-17;/h4-5,13H,1-3H3;/q+1;

InChI-Schlüssel

JQGCLMLYBVYRGH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[P+](=C=O)C1C=CC(=C=O)C(=C=O)C1=C=O.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.